![molecular formula C19H17F2N3O4S B2633179 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1173272-73-5](/img/structure/B2633179.png)
3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been found to exhibit promising results in the treatment of various diseases. In
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Agents
Compounds incorporating 1,3,4-oxadiazole rings have been synthesized for potential use as anti-inflammatory and anti-cancer agents. The synthesis of novel substituted benzamide/benzene sulfonamides with 1,3,4-oxadiazole rings has shown promise in this area, reflecting the chemical compound's potential in therapeutic applications (Gangapuram & Redda, 2009).
Anticancer Activity
Further research into substituted benzamides with 1,3,4-oxadiazole rings has demonstrated significant anticancer activity against various cancer cell lines. These findings suggest the potential for compounds like 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide in cancer therapy, highlighting the importance of the structural motif in medicinal chemistry (Ravinaik et al., 2021).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. The synthesis of N-substituted derivatives of such compounds has been reported, with these derivatives exhibiting moderate to significant antibacterial activity against various strains of bacteria. This highlights the compound's potential use in developing new antimicrobial agents (Khalid et al., 2016).
Antioxidant Properties
The antioxidant properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds showing excellent antioxidant activity and protection against DNA damage. This research area suggests the potential application of such compounds in developing antioxidant therapies or supplements (Bondock, Adel, & Etman, 2016).
Organic Light-Emitting Diodes (OLEDs)
Compounds with 1,3,4-oxadiazole rings have been investigated for their use in organic light-emitting diodes (OLEDs) due to their luminescent properties. Research in this area suggests potential applications in developing efficient OLEDs with low efficiency roll-off, contributing to advancements in display technology (Jin et al., 2014).
properties
IUPAC Name |
3,4-difluoro-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-11(2)29(26,27)14-6-3-12(4-7-14)9-17-23-24-19(28-17)22-18(25)13-5-8-15(20)16(21)10-13/h3-8,10-11H,9H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHRIVCRYHOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide |
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